Pharmacokinetic Differentiation: Metabolite M1 Exhibits Sustained Exposure Distinct from Parent Netupitant
N-Desmethyl Netupitant (M1) is the primary pharmacologically active circulating metabolite that confers prolonged NK1 receptor antagonism beyond the parent drug's elimination phase [1]. While Netupitant exhibits a half-life of approximately 80 hours, M1 contributes to sustained plasma concentrations that enable single-dose administration per chemotherapy cycle [1]. The clinical differentiation is quantified by the drug-drug interaction potential: co-administration of Netupitant 300 mg (which generates M1 in vivo) with midazolam results in a 126% increase in midazolam AUC and a 36% increase in Cmax due to CYP3A4 inhibition by both parent and desmethyl metabolite [2].
| Evidence Dimension | Midazolam AUC increase (CYP3A4 inhibition probe) |
|---|---|
| Target Compound Data | 126% AUC increase (combined parent + M1 effect) |
| Comparator Or Baseline | Baseline midazolam exposure without Netupitant |
| Quantified Difference | +126% AUC; +36% Cmax |
| Conditions | Oral midazolam 7.5 mg administered with Netupitant 300 mg in healthy volunteers |
Why This Matters
This quantitative DDI evidence distinguishes M1 as a contributor to Netupitant's CYP3A4 inhibitory profile, making the compound essential for in vitro DDI liability studies and regulatory bioequivalence assessments.
- [1] Lanzarotti C, Rossi G. Effect of netupitant, a highly selective NK1 receptor antagonist, on the pharmacokinetics of palonosetron and midazolam. Support Care Cancer. 2013;21(10):2879-2885. View Source
- [2] Akynzeo (netupitant/palonosetron) Prescribing Information. Helsinn Therapeutics; 2018. Section 7: Drug Interactions. View Source
